molecular formula C10H9ClO3 B13116892 2-(2-Acetyl-5-chlorophenyl)aceticacid

2-(2-Acetyl-5-chlorophenyl)aceticacid

Cat. No.: B13116892
M. Wt: 212.63 g/mol
InChI Key: JTGFMMNWPLVCPD-UHFFFAOYSA-N
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Description

2-(2-Acetyl-5-chlorophenyl)acetic acid is an organic compound with a molecular formula of C10H9ClO3 It is a derivative of phenylacetic acid, where the phenyl ring is substituted with an acetyl group and a chlorine atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Acetyl-5-chlorophenyl)acetic acid typically involves the following steps:

    Starting Material: The synthesis begins with 2-chlorotoluene.

    Acetylation: The 2-chlorotoluene undergoes Friedel-Crafts acetylation using acetyl chloride and aluminum chloride as a catalyst to form 2-acetyl-5-chlorotoluene.

    Oxidation: The acetylated product is then oxidized using potassium permanganate (KMnO4) to introduce the carboxylic acid group, resulting in 2-(2-Acetyl-5-chlorophenyl)acetic acid.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity while reducing production costs.

Chemical Reactions Analysis

Types of Reactions

2-(2-Acetyl-5-chlorophenyl)acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be further oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the acetyl group to an alcohol.

    Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Sodium hydroxide (NaOH) or other strong bases for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted phenylacetic acid derivatives.

Scientific Research Applications

2-(2-Acetyl-5-chlorophenyl)acetic acid has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(2-Acetyl-5-chlorophenyl)acetic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to various physiological effects. The acetyl and chlorine substituents can influence its binding affinity and specificity towards molecular targets.

Comparison with Similar Compounds

Similar Compounds

    2-(2-Acetylphenyl)acetic acid: Lacks the chlorine substituent.

    2-(2-Chlorophenyl)acetic acid: Lacks the acetyl group.

    Phenylacetic acid: Lacks both the acetyl and chlorine substituents.

Uniqueness

2-(2-Acetyl-5-chlorophenyl)acetic acid is unique due to the presence of both the acetyl and chlorine substituents on the phenyl ring. These substituents can significantly alter its chemical reactivity and biological activity compared to similar compounds.

Properties

Molecular Formula

C10H9ClO3

Molecular Weight

212.63 g/mol

IUPAC Name

2-(2-acetyl-5-chlorophenyl)acetic acid

InChI

InChI=1S/C10H9ClO3/c1-6(12)9-3-2-8(11)4-7(9)5-10(13)14/h2-4H,5H2,1H3,(H,13,14)

InChI Key

JTGFMMNWPLVCPD-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=C(C=C(C=C1)Cl)CC(=O)O

Origin of Product

United States

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